molecular formula C11H10Br2F2O3 B1412555 Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate CAS No. 1803788-16-0

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate

Cat. No.: B1412555
CAS No.: 1803788-16-0
M. Wt: 388 g/mol
InChI Key: AEPZZBNEQQIIKJ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Br2F2O3 It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate typically involves the following steps:

    Bromination: The starting material, 2,4-dibromo-6-hydroxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent like acetic acid. This step introduces the bromine atoms at the 2 and 4 positions of the phenyl ring.

    Esterification: The brominated intermediate is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.

    Fluorination: Finally, the hydroxyl group is replaced with a difluoromethoxy group using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under mild conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of biologically active molecules, including anti-inflammatory and anticancer agents.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties due to the presence of bromine and fluorine atoms.

Mechanism of Action

The mechanism by which Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate exerts its effects depends on its application. In medicinal chemistry, its activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Ethyl 2,4-dibromo-6-(difluoromethoxy)phenylacetate can be compared with other phenylacetate derivatives such as:

    Ethyl 2,4-dibromo-6-methoxyphenylacetate: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different electronic properties.

    Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate: Contains chlorine atoms instead of bromine, which can affect reactivity and biological activity.

    Ethyl 2,4-dibromo-6-(trifluoromethoxy)phenylacetate: The trifluoromethoxy group introduces additional fluorine atoms, potentially altering the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific combination of bromine and difluoromethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2,4-dibromo-6-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPZZBNEQQIIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Br)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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